molecular formula C14H10Cl3NO4S B12193049 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate

Cat. No.: B12193049
M. Wt: 394.7 g/mol
InChI Key: DWOWJLQQPLGEMP-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound that features both an acetylamino group and a trichlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate typically involves a nucleophilic substitution reaction. One common method involves the reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often at low temperatures (273 K) initially, followed by room temperature for an extended period (12 hours) to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and phenols.

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce sulfonamide derivatives .

Scientific Research Applications

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is unique due to the presence of both the acetylamino and trichlorobenzenesulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C14H10Cl3NO4S

Molecular Weight

394.7 g/mol

IUPAC Name

(2-acetamidophenyl) 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C14H10Cl3NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-10(16)9(15)6-11(14)17/h2-7H,1H3,(H,18,19)

InChI Key

DWOWJLQQPLGEMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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